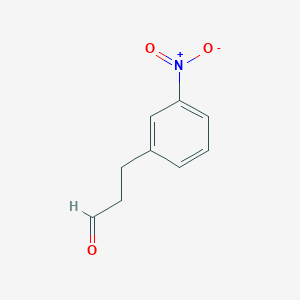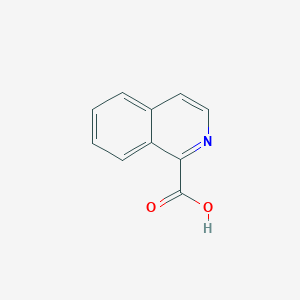![molecular formula C17H14N2OS B182626 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 103966-01-4](/img/structure/B182626.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, also known as MTA, is a compound that has been extensively studied for its potential therapeutic applications. MTA belongs to the class of thiazole compounds, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been proposed that N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis, protein synthesis, and signal transduction. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. Inhibition of HDACs by N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, and to reduce inflammation in animal models of inflammatory diseases.
Biochemical and Physiological Effects:
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce inflammation in animal models of inflammatory diseases. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has also been found to protect neurons from damage in animal models of neurodegenerative diseases. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to modulate the activity of various enzymes involved in cellular processes, such as DNA synthesis, protein synthesis, and signal transduction.
実験室実験の利点と制限
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide in lab experiments. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. One direction is to further investigate the mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, and to identify the specific enzymes and signaling pathways that are targeted by N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. Another direction is to explore the potential therapeutic applications of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide in various diseases, such as cancer, inflammatory diseases, and neurodegenerative diseases. In addition, future research could focus on developing new derivatives of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide that exhibit improved biological activities and reduced cytotoxicity.
合成法
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can be synthesized using a variety of methods, including the reaction of 4-methylphenylisothiocyanate with benzoyl chloride in the presence of a base, or the reaction of 2-amino-4-methylthiazole with benzoyl chloride in the presence of a base. The yield of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the molar ratio of the reactants.
科学的研究の応用
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective activities. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to protect neurons from damage in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
特性
CAS番号 |
103966-01-4 |
|---|---|
製品名 |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
分子式 |
C17H14N2OS |
分子量 |
294.4 g/mol |
IUPAC名 |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-9-13(10-8-12)15-11-21-17(18-15)19-16(20)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19,20) |
InChIキー |
PXHKIALRUYDGGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



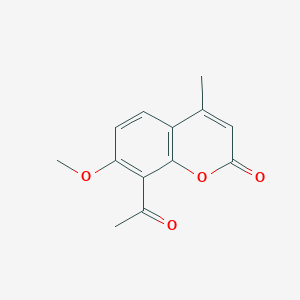

![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)
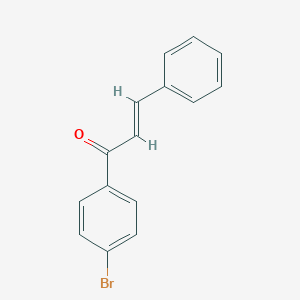


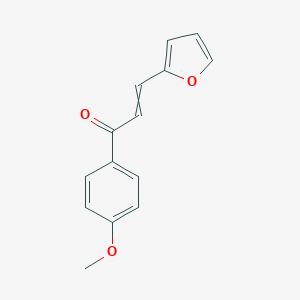
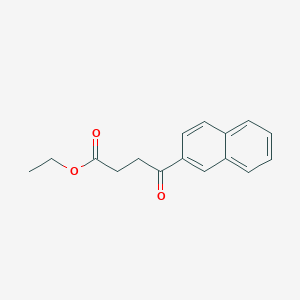


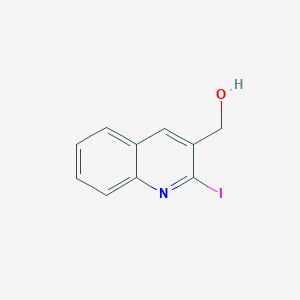
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
